molecular formula C14H19N B13073508 N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13073508
M. Wt: 201.31 g/mol
InChI Key: BHSYMSBKKZGNAS-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine: is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is characterized by its cyclopentyl group attached to the nitrogen atom and an indene structure, making it a unique amine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3-dihydro-1H-inden-5-amine: A precursor in the synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine.

    Cyclopentylamine: A simpler amine with a cyclopentyl group.

    Indene derivatives: Compounds with similar indene structures but different substituents.

Uniqueness: this compound is unique due to its specific combination of a cyclopentyl group and an indene structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C14H19N/c1-2-7-13(6-1)15-14-9-8-11-4-3-5-12(11)10-14/h8-10,13,15H,1-7H2

InChI Key

BHSYMSBKKZGNAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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